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Compound of Interest

Compound Name: 5-Chloro-1-methylindole

Cat. No.: B048529 Get Quote

An In-depth Technical Guide to 5-Chloro-1-methylindole: Synthesis, Properties, and

Applications

Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-methylindole (CAS

No. 112398-75-1), a halogenated indole derivative of significant interest in medicinal and

synthetic chemistry. We delve into the core chemical properties, structural characteristics, and

spectroscopic signatures of this molecule. A detailed, field-tested protocol for its synthesis via

N-methylation of 5-chloroindole is presented, emphasizing practical execution and mechanistic

rationale. Furthermore, this guide explores the chemical reactivity of the 5-Chloro-1-
methylindole nucleus, focusing on the principles of electrophilic aromatic substitution. Finally,

we survey its contemporary applications as a crucial building block in the development of

targeted therapeutics, particularly in oncology. This document is intended for researchers,

chemists, and drug development professionals seeking an in-depth understanding of this

versatile scaffold.

Molecular Structure and Physicochemical
Properties
5-Chloro-1-methylindole is a disubstituted indole featuring a chlorine atom at the C5 position

of the benzene ring and a methyl group on the pyrrole nitrogen (N1). This substitution pattern
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imparts specific electronic and steric properties that govern its reactivity and utility as a

pharmacophore.[1]

Caption: 2D Structure of 5-Chloro-1-methylindole.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)

IUPAC Name 5-chloro-1-methyl-1H-indole [2]

CAS Number 112398-75-1 [2][3]

Molecular Formula C₉H₈ClN [2][4]

Molecular Weight 165.62 g/mol [2][4]

Appearance Light yellow oil [5]

Purity ≥98% (by GC) [2]

Solubility

Insoluble in water; Soluble in

alcohols and other organic

solvents like chloroform and

DMF.

[6][7]

Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

While a complete set of experimental spectra for this specific compound is not readily available

in public repositories, its characteristic spectroscopic data can be reliably predicted based on

its structure and data from closely related analogs.

2.1 Mass Spectrometry (MS) The electron ionization mass spectrum will show a characteristic

molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight for the ³⁵Cl

isotope. A significant M+2 peak at m/z = 167 with approximately one-third the intensity of the

M⁺ peak is expected, which is the definitive signature of a monochlorinated compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool

for structural elucidation. The expected chemical shifts in CDCl₃ are inferred from the spectra of
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5-chloroindole, 1-methylindole, and 5-chloro-3-methyl-1H-indole.[1][8][9][10]

Expected ¹H NMR (in CDCl₃):

N-CH₃: A sharp singlet at ~3.7-3.8 ppm.

Aromatic Protons:

H4: Doublet, ~7.6 ppm. Deshielded due to proximity to the electronegative chlorine.

H7: Doublet, ~7.2-7.3 ppm.

H6: Doublet of doublets, ~7.1-7.2 ppm, showing coupling to both H4 and H7.

Pyrrole Protons:

H2: Doublet, ~7.0-7.1 ppm.

H3: Doublet, ~6.4-6.5 ppm. Shielded due to the electron-donating effect of the nitrogen

atom.

Expected ¹³C NMR (in CDCl₃):

N-CH₃: ~33 ppm.

Pyrrole Carbons: C2 (~128 ppm), C3 (~101 ppm).

Benzene Carbons: C5 (attached to Cl, ~125-126 ppm), C4, C6, C7 (~110-122 ppm).

Bridgehead Carbons: C3a, C7a (~128-135 ppm).

2.3 Infrared (IR) Spectroscopy The IR spectrum is used to identify functional groups. Unlike its

precursor 5-chloroindole, 5-Chloro-1-methylindole will lack the characteristic N-H stretching

band around 3400 cm⁻¹. Key expected peaks include:

C-H stretching (aromatic & methyl): 2900-3100 cm⁻¹.

C=C stretching (aromatic): 1450-1600 cm⁻¹.
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C-N stretching: ~1300-1350 cm⁻¹.

C-Cl stretching: 700-800 cm⁻¹.

Synthesis of 5-Chloro-1-methylindole
The most direct and industrially scalable synthesis of 5-Chloro-1-methylindole is the N-

methylation of commercially available 5-chloroindole. The use of dimethyl carbonate (DMC) as

a methylating agent represents a greener and safer alternative to traditional reagents like

methyl iodide or dimethyl sulfate.

Causality Behind Experimental Choices:

Methylating Agent (DMC): Dimethyl carbonate is a non-toxic, environmentally benign

reagent. Its low reactivity compared to methyl halides is overcome by elevated temperatures,

making the reaction highly controllable.

Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and easy-to-handle base,

sufficient to deprotonate the indole nitrogen to generate the nucleophilic indolide anion.

Stronger bases like NaH are not required and would present greater handling risks.

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves

the indole substrate and the carbonate base, facilitating the Sₙ2 reaction. Its high boiling

point (~153 °C) is ideal for this reaction, which requires heating.
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Caption: Experimental workflow for the synthesis of 5-Chloro-1-methylindole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b048529?utm_src=pdf-body-img
https://www.benchchem.com/product/b048529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Experimental Protocol:

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add 5-chloroindole (1.0 eq), potassium carbonate (K₂CO₃, ~1.5 eq), and

N,N-dimethylformamide (DMF, ~5-10 mL per gram of indole).

Reagent Addition: Add dimethyl carbonate (DMC, ~3.0 eq) to the stirred suspension.

Reaction: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC) until the starting 5-chloroindole is consumed

(typically 3-5 hours).

Workup - Quenching: Once complete, cool the reaction mixture to room temperature, then

further cool in an ice bath to ~0-5 °C. Slowly and carefully add ice-cold water to quench the

reaction, which will precipitate the crude product or form an oily suspension.

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with

an organic solvent such as ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME). Perform

the extraction three times to ensure complete recovery.

Workup - Washing: Combine the organic layers and wash sequentially with water and then

with brine to remove residual DMF and salts.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium

sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield 5-Chloro-1-methylindole as a light yellow oil.[5] The product is often of

high purity (>95%) and may not require further purification.

Chemical Reactivity: Electrophilic Aromatic
Substitution
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to

electrophilic aromatic substitution (EAS).[11] The reaction is strongly directed to the C3 position

of the pyrrole ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b048529?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C120729&Mask=80
https://spectrabase.com/compound/Dpfdtbrrehi
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Rationale:

Regioselectivity: Attack at C3 is overwhelmingly favored because the resulting carbocation

intermediate (Wheland intermediate) is stabilized by resonance involving the nitrogen atom,

allowing the positive charge to be delocalized over both the carbon and nitrogen atoms

without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to a less

stable intermediate.

Substituent Effects:

N1-Methyl Group: The methyl group is weakly electron-donating and slightly increases the

electron density of the indole ring, making it more reactive towards electrophiles than the

N-H parent indole.

C5-Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which

deactivates the ring towards EAS. However, through resonance, its lone pairs are ortho-,

para-directing. This effect reinforces the inherent reactivity at C3 (ortho to the C4 position)

but deactivates the benzene ring portion of the molecule.

Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are all

expected to proceed at the C3 position.

Caption: General mechanism for electrophilic substitution at the C3 position.

Applications in Research and Drug Discovery
The 5-chloroindole scaffold is a "privileged structure" in medicinal chemistry, and its N-

methylated derivative is a key intermediate for accessing a wide range of biologically active

molecules.

5.1 Anticancer Agents - EGFR Inhibitors The most prominent application of the 5-chloroindole

scaffold is in the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR)

kinases, a critical target in oncology.

Mechanism of Action: Many lung cancers are driven by mutations in EGFR. While first-

generation inhibitors are effective, tumors often develop resistance through a secondary

mutation, T790M. Derivatives built from the 5-chloro-1-methylindole core have been
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designed to potently inhibit both the wild-type (WT) EGFR and the drug-resistant T790M

mutant.[12]

Field Insight: The 5-chloro-indole moiety inserts deep into the hydrophobic pocket of the

EGFR kinase domain. The strategic placement of the chlorine atom enhances binding affinity

and modulates pharmacokinetic properties. The N-methyl group prevents the formation of

hydrogen bonds at the N1 position, which can be used to fine-tune the molecule's orientation

and interaction with specific amino acid residues in the ATP-binding site.[12]

5.2 Neuropharmacology - 5-HT₃ Receptor Modulation The parent compound, 5-chloroindole, is

a known positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃)

receptor.[6]

Therapeutic Relevance: The 5-HT₃ receptor is a ligand-gated ion channel involved in

chemotherapy-induced nausea, vomiting, and irritable bowel syndrome. While 5-Chloro-1-
methylindole itself has not been fully characterized in this role, it serves as a valuable

starting point for synthesizing libraries of N-substituted analogs to probe the structure-activity

relationship (SAR) at this receptor.

Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Although specific

toxicology data for 5-Chloro-1-methylindole is not extensively published, prudent handling

procedures should be based on data from structurally similar chlorinated indoles.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and safety goggles.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Harmful if

swallowed.
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This guide provides a robust framework for understanding and utilizing 5-Chloro-1-
methylindole. Its straightforward synthesis and versatile reactivity make it an invaluable tool

for chemists and researchers dedicated to advancing the frontiers of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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